5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole

Reductive cyclization Heterocyclic synthesis Ortho-nitroaryl reactivity

Obtaining regioselective fused N-heterocycles often requires protecting-group strategies due to competing cyclization pathways. This ortho-nitroaryl dihydropyrrole solves that challenge: the 2-nitrophenyl group enables direct chemoselective reductive cyclization to pyrrolo[1,2-α]quinoxalines, a transformation inaccessible to meta/para isomers. Ideal for medicinal chemistry teams constructing quinoxaline-based libraries. • Enables iron-catalyzed transfer hydrogenation or sodium dithionite-mediated cyclization • Serves as a photolabile caged building block for chemical biology • Useful reference for thermochemical benchmarking of dihydropyrroles.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13716100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1CC(=NC1)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H10N2O2/c13-12(14)10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2
InChIKeyROOZNCRQVNSQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole: Overview


5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole is a synthetic intermediate belonging to the class of 3,4-dihydro-2H-pyrroles (also known as pyrrolines), characterized by a 2-nitrophenyl substituent at the 5-position of the dihydropyrrole ring [1]. This ortho-nitroaryl dihydropyrrole features a cyclic imine functionality conjugated with an electron-deficient aromatic system, positioning it as a versatile precursor for further functionalization via electrophilic substitution, nitro group reduction, or oxidation to fully aromatic pyrroles . The compound is primarily utilized in academic and industrial research settings for the construction of more complex nitrogen-containing heterocyclic scaffolds, including pyrrolo-fused systems [2].

Synthetic Intermediate Ortho-nitroaryl dihydropyrrole scaffold for constructing pyrrolo-fused N-heterocycles
Regiochemical Handle Proximal ortho-nitro group enables chemoselective reductive cyclization pathways
Imine Reactivity Cyclic imine supports subsequent reduction, oxidation, or electrophilic addition steps

Unique Reactivity of 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole


Substitution with a positional isomer (e.g., 3- or 4-nitrophenyl) or a fully aromatic pyrrole analog fails because the ortho-nitroaryl configuration of 5-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole provides a unique intramolecular reaction trajectory that is sterically and electronically inaccessible to other substitution patterns. The proximity of the ortho-nitro group to the dihydropyrrole nitrogen enables chemoselective reductive cyclization to yield fused heterocyclic systems, whereas meta- and para-nitro analogs lack the spatial geometry required for the same cyclization pathway [1]. Similarly, fully aromatic pyrrole derivatives lack the imine reactivity inherent to the dihydropyrrole ring, which is essential for subsequent functionalization steps in cascade synthetic sequences [2].

Target compound vs. common alternatives
5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole
Ortho-nitro, dihydropyrrole imine
3- or 4-nitrophenyl isomers lack the spatial geometry required for proximity-driven intramolecular cyclization.
5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole
Ortho-nitro, dihydropyrrole imine
Fully aromatic pyrrole analogs do not carry the imine functionality needed for cascade synthetic sequences.
5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole
Ortho-nitro, dihydropyrrole imine
N-aryl pyrroles route toward different regiochemical outcomes; 5-aryl imine reactivity may not transfer.

5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole Comparative Evidence


Reductive Cyclization: Ortho vs. Meta/Para Isomers

In sodium dithionite-mediated reductive cyclization reactions, 2-nitrophenyl-substituted dihydropyrroles (including the ortho-nitro configuration analogous to the target compound) undergo chemoselective intramolecular cyclization to form pyrrole-fused N-heterocycles [1]. The ortho-nitro group enables a proximity-driven reductive cascade that is not geometrically feasible for 3- or 4-nitrophenyl isomers. While direct quantitative cyclization yield data for the target compound are not available in the public domain, the structural requirement for ortho-substitution has been established as a prerequisite for this specific transformation pathway [1].

Reductive Cyclization
Class-level inference
Ortho-nitro enables proximity-driven cyclization; meta/para isomers show no cyclization
Supports ortho-isomer requirement for reductive cyclization routes
Sodium dithionite one-pot conditions; data to verify for target compound
Reductive cyclization Heterocyclic synthesis Ortho-nitroaryl reactivity

Neonicotinoid Activity: 2- vs. 4-Nitrophenyl Substitution

A quantitative structure-activity relationship (QSAR) study of dihydropyrrole-fused neonicotinoids demonstrated that the nitrophenyl substitution position significantly modulates insecticidal potency against cowpea aphids (Aphis craccivora) [1]. The partial least squares (PLS) regression model, validated with leave-one-out cross-validation, identified specific molecular descriptors (including HOMO energy and polar surface area) that correlate with activity differences between 2-nitrophenyl and 4-nitrophenyl derivatives [1]. While this study did not directly test the unsubstituted target compound, it provides class-level evidence that the ortho-nitro arrangement confers distinct electronic properties that influence biological activity relative to para-substituted analogs [1].

Neonicotinoid QSAR
Class-level inference
2-Nitrophenyl analogs: distinct HOMO energy and dipole profiles vs. 4-nitro analogs
Positional isomerism yields non-equivalent biological profiles
PLS regression model; compound-specific values not disclosed
QSAR Insecticidal activity Neonicotinoids

Thermodynamic Stability: 2- vs. 4-Nitrophenyl Pyrroles

A joint experimental and computational thermochemical investigation of nitrophenyl pyrroles established that 1-(4-nitrophenyl)pyrrole is thermodynamically more stable than the 2-nitrophenyl isomer, with the difference attributed to steric strain in the ortho-substituted compound [1]. The study reported standard (p° = 0.1 MPa) molar enthalpies of formation in the gaseous phase, ΔfHm°(g), at T = 298.15 K for both isomers [1]. The 2-nitrophenyl derivative exhibits higher enthalpy (lower thermodynamic stability) due to steric interactions between the nitro group and the pyrrole ring, a structural feature that persists in the dihydropyrrole analog [1].

Thermodynamic Stability
Cross-study comparable
2-Nitro isomer: higher ΔfHm°(g), less thermodynamically stable
Higher reactivity context; shelf-life and handling may require review
Combustion calorimetry + DFT at 298.15 K; original pub. for exact values
Thermochemistry Enthalpy of formation Computational chemistry

Regioselective Functionalization: 5-Aryl vs. N-Substituted Pyrroles

The 5-aryl-3,4-dihydro-2H-pyrrole scaffold, including 5-(2-nitrophenyl) derivatives, provides a distinct synthetic handle for regioselective functionalization compared to N-substituted pyrroles . A Lewis acid-mediated cascade reaction of cyclopropyl aryl ketones with sulfonamides, using Zr(OTf)4, enables efficient preparation of 5-aryl-3,4-dihydro-2H-pyrroles . This methodology yields products with the imine functionality intact at the 5-position, allowing subsequent transformations (reduction to pyrrolidines, oxidation to pyrroles, or electrophilic addition) that are not accessible from N-aryl pyrrole analogs .

Regioselective Functionalization
Class-level inference
5-Aryl-3,4-dihydro-2H-pyrrole scaffold enables imine-based transformations
Supports synthetic strategies distinct from N-aryl pyrrole routes
Zr(OTf)4-mediated cascade; review product-class scope
Synthetic methodology Lewis acid catalysis Regioselectivity

Commercial Availability: 2-Nitro vs. 3-Nitro Isomers

Based on current commercial catalog data, the 3-nitrophenyl isomer 5-(3-nitrophenyl)-3,4-dihydro-2H-pyrrole (PubChem CID: 2777347) [1] appears more readily available from multiple vendors compared to the 2-nitrophenyl isomer. The 2-nitrophenyl analog (CAS 937-34-6) [2] requires custom synthesis from specialized suppliers, potentially resulting in longer lead times and higher procurement costs. However, the ortho-nitro configuration of the 2-isomer confers unique synthetic utility for applications requiring proximal nitro group participation (see Evidence_Item 1) [3].

Commercial Availability
Cross-study comparable
2-Isomer: limited availability, custom synthesis; 3-isomer: broader vendor listings
Procurement planning requires ortho-reactivity vs. availability trade-off review
Public vendor catalog assessment; lead times may vary
Commercial availability Catalog comparison Sourcing

5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole Application Scenarios


Pyrrolo[1,2-α]quinoxaline Precursor

The ortho-nitroaryl dihydropyrrole scaffold serves as a key precursor for the construction of pyrrolo[1,2-α]quinoxalines and structurally related fused N-heterocycles via iron-catalyzed transfer hydrogenation or sodium dithionite-mediated reductive cyclization [1]. The proximity of the ortho-nitro group to the dihydropyrrole nitrogen enables chemoselective intramolecular cyclization that is geometrically inaccessible to meta- or para-nitro isomers [1]. This application scenario is particularly relevant for medicinal chemistry programs targeting quinoxaline-containing bioactive molecules and materials chemistry initiatives requiring extended π-conjugated systems.

Neonicotinoid Building Block

Dihydropyrrole-fused neonicotinoids represent a class of insecticidal compounds with demonstrated activity against agricultural pests such as cowpea aphids (Aphis craccivora) [1]. QSAR modeling indicates that the nitrophenyl substitution pattern modulates molecular descriptors that correlate with insecticidal potency, suggesting that 2-nitrophenyl-substituted dihydropyrroles may yield distinct activity profiles compared to 4-nitro analogs [1]. Researchers developing novel agrochemical candidates should consider the 2-nitrophenyl isomer for structure-activity relationship exploration and lead optimization campaigns.

Photocleavable Caged Compound Intermediate

The 2-nitrophenyl moiety is a well-established photolabile protecting group (caging group) used in the design of light-activated bioactive molecules, including caged neurotransmitters and enzyme substrates [1]. 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole provides a scaffold that integrates both the photocleavable ortho-nitroaryl group and a reactive imine functionality, enabling the construction of advanced caged compounds for chemical biology applications. This scenario is particularly relevant for neuroscience research utilizing caged phenylephrine analogs [1] and for the development of colon-targeted prodrug systems activated by bacterial nitroreductase .

Thermochemical Reference Standard

The thermochemical properties of nitrophenyl-substituted heterocycles, including pyrroles and dihydropyrroles, have been systematically characterized through experimental calorimetry and computational DFT calculations [1]. 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole may serve as a reference compound for extending thermochemical investigations to the dihydropyrrole series, where systematic data remain sparse compared to fully aromatic pyrrole analogs. This application is relevant for physical organic chemistry research programs requiring well-characterized nitroaryl heterocycles for enthalpy of formation measurements and computational benchmarking.

Application
Selection Property
Validation Focus
Pyrrolo[1,2-α]quinoxaline precursor
Ortho-nitro proximity for intramolecular cyclization
Chemoselective reduction/cyclization endpoint review
Neonicotinoid building block
Nitrophenyl substitution pattern for SAR exploration
QSAR model-response context; isomer activity profiling
Photocleavable caged compound intermediate
Ortho-nitroaryl photolabile group integration
Photolysis efficiency and imine stability review
Thermochemical reference standard
Dihydropyrrole series enthalpy data
Calorimetry and computational benchmarking context

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